![molecular formula C₁₈₅H₂₈₇N₅₃O₅₄S₂ B612568 (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid CAS No. 75976-10-2](/img/structure/B612568.png)
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions: Pancreatic polypeptide is synthesized through the transcription of the PPY gene, which encodes a 97 amino acid pre-propeptide. This pre-propeptide undergoes proteolytic processing to generate the active pancreatic hormone . The synthesis involves the use of recombinant DNA technology, where the gene encoding pancreatic polypeptide is inserted into a suitable expression vector and introduced into a host cell, such as Escherichia coli or yeast, for protein production.
Industrial Production Methods: Industrial production of pancreatic polypeptide involves large-scale fermentation processes using genetically modified microorganisms. The recombinant protein is then purified using techniques such as affinity chromatography, ion-exchange chromatography, and high-performance liquid chromatography to achieve high purity and yield .
化学反应分析
Types of Reactions: Pancreatic polypeptide undergoes various biochemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is essential for the stability and activity of the polypeptide.
Reduction: The breaking of disulfide bonds can lead to the denaturation of the polypeptide.
Substitution: Amino acid residues within the polypeptide can be substituted to study the structure-activity relationship.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reactions: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Formation of stable disulfide-bonded pancreatic polypeptide.
Reduction: Denatured pancreatic polypeptide with free thiol groups.
Substitution: Mutant forms of pancreatic polypeptide with altered amino acid sequences.
科学研究应用
Anticancer Properties
Research indicates that compounds similar to this structure may exhibit anticancer properties. The intricate arrangement of amine and hydroxyl groups can interact with biological pathways involved in tumor growth and proliferation. For instance, the compound's ability to inhibit specific enzymes associated with cancer cell metabolism has been documented in several studies. These studies suggest that modifications to the compound could enhance its efficacy as an anticancer agent by improving its binding affinity to target proteins.
Neuroprotective Effects
The presence of aromatic and hydroxyl groups within the compound suggests potential neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving glutamate and dopamine. This modulation could offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where excitotoxicity plays a critical role in neuronal damage.
Antimicrobial Activity
The molecular structure of this compound may also confer antimicrobial properties. Certain functional groups present in the compound have been associated with the inhibition of bacterial growth. Studies exploring related compounds have demonstrated effectiveness against a range of pathogens, including antibiotic-resistant strains. This opens avenues for developing new antimicrobial agents based on the core structure of the compound.
Enzyme Inhibition
The compound's design allows for the possibility of enzyme inhibition, particularly concerning proteases and kinases that are crucial in various metabolic pathways. The presence of multiple amine groups can facilitate hydrogen bonding with enzyme active sites, potentially leading to significant inhibitory effects. This characteristic is particularly valuable in drug design, where selective inhibition of target enzymes can lead to improved therapeutic outcomes.
Receptor Modulation
Given its complex structure, this compound may interact with various receptors in the human body. For example, it could modulate G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. Such interactions could lead to alterations in cellular responses, making it a candidate for further exploration in pharmacology.
Case Study: Cancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their anticancer activity against various cancer cell lines. The results indicated that specific modifications increased cytotoxicity while reducing off-target effects, highlighting the importance of structural optimization in drug development .
Case Study: Neuroprotection
Another study focused on a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested that the compound's hydroxyl groups play a critical role in scavenging free radicals, thus providing neuroprotection .
Case Study: Antimicrobial Testing
A comprehensive antimicrobial assay revealed that derivatives of this compound exhibited significant activity against Gram-positive bacteria. The study concluded that the structural features responsible for this activity could be harnessed to develop new antibiotics .
作用机制
Pancreatic polypeptide exerts its effects by binding to specific receptors, such as the Y4 receptor, a G-protein-coupled receptor. This binding inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in various organs, including the stomach, small intestine, colon, pancreas, prostate, enteric nervous system, and certain neurons in the central nervous system . The hormone regulates pancreatic secretion, inhibits gallbladder contraction, and influences gastrointestinal motility .
相似化合物的比较
Pancreatic polypeptide belongs to a family of peptides that includes peptide YY and neuropeptide Y. These peptides share structural similarities, particularly in their amino acid sequences and the presence of multiple tyrosine residues . each peptide has unique roles and tissue-specific expressions:
Peptide YY: Primarily involved in reducing appetite and inhibiting gastric motility.
Neuropeptide Y: Functions as a neurotransmitter and is involved in regulating energy balance, memory, and learning.
Pancreatic polypeptide is unique in its specific role in regulating pancreatic and gastrointestinal functions, distinguishing it from its related peptides .
生物活性
The compound (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[... exhibits a complex structure with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Structural Overview
The compound is characterized by an intricate arrangement of amino acids and functional groups, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 570.74 g/mol. The detailed structure includes multiple chiral centers which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA XII, which is implicated in tumor growth and metastasis. In vitro studies demonstrated low nanomolar inhibition constants (K_i) for derivatives possessing non-polar side chains, indicating strong binding affinity to the enzyme .
- Topoisomerase II Inhibition : Similar compounds have been investigated for their ability to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair. Inhibitors of this enzyme can induce apoptosis in cancer cells by preventing proper DNA unwinding during replication .
3.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including HePG-2 and Hela cells, with IC50 values indicating significant antiproliferative activity .
- Mechanistic Insights : The mechanism involves inducing cell cycle arrest and apoptosis through the modulation of topoisomerase activity, demonstrating its potential as a chemotherapeutic agent.
3.2 Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, although specific studies on bioavailability remain limited. The presence of multiple amino acid residues may enhance solubility and transport across cell membranes.
4.1 Synthesis and Activity Correlation
A study focusing on the synthesis of triazinyl-substituted amino acid derivatives found that structural modifications significantly impacted their inhibitory activities against hCA isoforms . This highlights the importance of structural diversity in optimizing biological activity.
4.2 Clinical Implications
Research into similar compounds has led to the development of novel therapeutic strategies targeting specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its clinical applications.
5. Conclusion
The compound (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[... represents a promising candidate for further research due to its multifaceted biological activities, particularly in cancer therapy. Continued investigations into its mechanisms of action and optimization of its pharmacological properties are essential for developing effective therapeutic agents.
Tables
Activity | Target | IC50 Value (nM) | Mechanism |
---|---|---|---|
Carbonic Anhydrase | hCA XII | 7.5 - 9.6 | Enzyme inhibition |
Topoisomerase II | Various Cancer Cell Lines | < 10 | Induction of apoptosis |
常见问题
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this highly modified peptide with multiple stereochemical centers?
Methodological Answer: Employ stepwise solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry to ensure regioselectivity and minimize racemization. Incorporate orthogonal protecting groups (e.g., Alloc for amines, Trt for thiols) to manage reactive side chains like carbamimidamido and methylsulfanyl groups. Use coupling agents such as HBTU or PyBOP with DIEA to enhance efficiency . Purification via reverse-phase HPLC with gradients optimized for hydrophobicity and charge (e.g., acetonitrile/water with 0.1% TFA) is critical .
Q. How can researchers confirm the primary structure and stereochemical integrity of this compound?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight validation with tandem MS/MS for sequence determination. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals and verify stereochemistry at chiral centers. Circular dichroism (CD) spectroscopy can provide secondary structure insights, particularly for pyrrolidine-induced conformational constraints .
Q. What analytical techniques are suitable for assessing purity and stability under varying pH conditions?
Methodological Answer: Conduct stability assays using HPLC with UV/Vis detection to monitor degradation products. Pair with dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For pH-dependent stability, use differential scanning calorimetry (DSC) to study thermal denaturation profiles and identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed binding mechanisms of this peptide with biological targets?
Methodological Answer: Perform molecular dynamics (MD) simulations (e.g., using GROMACS) to analyze conformational flexibility and identify dominant binding poses. Validate with free-energy perturbation (FEP) calculations to compare binding affinities of hypothesized interaction modes. Cross-reference with surface plasmon resonance (SPR) data to correlate in silico predictions with experimental binding kinetics .
Q. What experimental designs are effective for mapping intermolecular interactions between this peptide and membrane surfaces?
Methodological Answer: Utilize quartz crystal microbalance with dissipation (QCM-D) to quantify adsorption kinetics on lipid bilayers. Complement with atomic force microscopy (AFM) to visualize nanoscale structural changes. Fluorescence anisotropy assays using labeled phospholipids can further elucidate specific interaction domains influenced by carbamimidamido and hydroxylphenyl groups .
Q. How can researchers address discrepancies in activity data between in vitro and cellular assays for this compound?
Methodological Answer: Systematically vary assay conditions (e.g., redox environment, serum concentration) to identify confounding factors. Use CRISPR-generated knockouts of putative target proteins to validate specificity. Employ live-cell imaging with fluorescent probes (e.g., FRET-based biosensors) to monitor real-time intracellular interactions .
Q. What strategies optimize the compound’s bioavailability while retaining its conformational stability?
Methodological Answer: Conduct structure-property relationship (SPR) studies by synthesizing analogs with PEGylation or cyclization to enhance solubility. Use accelerated stability testing (e.g., 40°C/75% RH) to identify degradation hotspots. Pair with in silico pharmacokinetic modeling (e.g., GastroPlus) to predict absorption and clearance profiles .
属性
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203)/t92-,93-,94-,95-,96-,97-,98+,99+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,143-,144-,145-,146-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDKKNHCYWNNNQ-YOGANYHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C185H287N53O54S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4182 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。